

H-NMR Characterization of Dimethylaniline-PEG4-Acid Purity

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Compound of Interest

Compound Name: *Dimethylaniline-PEG4-acid*

Cat. No.: *B13722408*

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Executive Summary

In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker's purity is as critical as the payload itself. Dimethylaniline-PEG4-acid serves as a specialized heterobifunctional linker, bridging hydrophobic moieties with hydrophilic PEG spacers to modulate pharmacokinetics.

While HPLC provides excellent separation of UV-active impurities, it often fails to detect non-chromophoric contaminants (like truncated PEGs or residual salts) and cannot definitively confirm the oligomer length (

). This guide establishes Proton Nuclear Magnetic Resonance (

H-NMR) not just as a structural confirmation tool, but as the primary quantitative method for ensuring the structural integrity and molar purity of Dimethylaniline-PEG4-acid.

Technical Deep Dive: The H-NMR Fingerprint

To validate this molecule, one must move beyond simple "peak matching" to quantitative integration logic. The molecule consists of three distinct domains, each with a specific NMR signature.

The Structural Model

Compound: 4-(Dimethylamino)phenyl-PEG

-Propionic Acid Formula:

(Representative structure) Key Domains:[1]

- Aromatic Head: 4-(Dimethylamino)phenyl group (UV active).
- Linker Body: PEG
chain (Polyethylene glycol, non-UV active).
- Functional Tail: Carboxylic acid (Reactive handle).

Expected Chemical Shifts (, ppm in DMSO-)

The following table outlines the "Pass Criteria" for the spectrum. Deviations

ppm indicate pH effects or structural errors.

Domain	Proton Type	Multiplicity	Shift ()	Integration	Diagnostic Value
Aromatic	Ar-H (ortho to)	Doublet (Hz)	6.60 – 6.70	2H	Confirms aromatic substitution pattern.
Aromatic	Ar-H (ortho to Linker)	Doublet (Hz)	7.70 – 7.80	2H	Confirms linker attachment.
Head		Singlet	2.90 – 3.00	6H	Internal Reference Standard. Sharpest singlet.
PEG Body		Multiplet/Broad S	3.50 – 3.65	~14-16H	Critical: Integration must match . Excess indicates PEG contamination.
Tail		Triplet	2.40 – 2.50	2H	Confirms acid functionality (often overlaps with DMSO).
Impurity	Free PEG / Diol	Singlet (sharp)	~4.5 (OH)	Variable	Indicates hydrolysis or poor synthesis.

“

Expert Insight: The N-Methyl singlet (~2.95 ppm) is the most reliable internal integration reference (set to 6.00 H) because it is isolated from the PEG region and has a fast relaxation time (

).

Comparative Analysis: H-NMR vs. Alternatives

Why choose NMR over HPLC or LC-MS? The table below objectively compares the detection capabilities.

Feature	H-NMR (qNMR)	HPLC (UV/Vis)	LC-MS
Primary Utility	Structural Proof & Molar Purity	% Purity (Area Under Curve)	Molecular Weight Confirmation
PEG Length Validation	High (Integration counts H's)	Low (Retention time shifts are subtle)	Medium (Ionization patterns can be complex)
Non-UV Impurities	Detected (Solvents, H O, salts)	Invisible (unless ELSD/CAD used)	Variable (Suppression effects)
Quantification	Absolute (Molar ratio)	Relative (Extinction coefficient dependent)	Semi-Quantitative
Sample Recovery	Yes (Non-destructive)	No	No
Throughput	Medium (10-30 min/sample)	High (5-10 min/sample)	High

Verdict: Use HPLC for routine batch checking of UV-active byproducts. Use H-NMR for release testing to certify the PEG chain length and quantify residual solvents (DCM, DMF) which are toxic in biological applications.

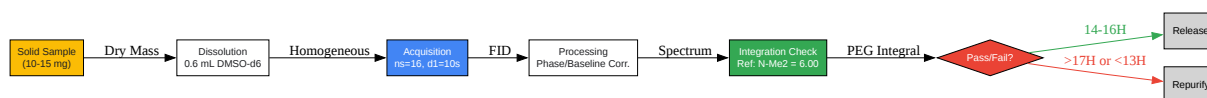
Experimental Protocol: Self-Validating SOP

This protocol ensures reproducibility and eliminates common operator errors (e.g., wet solvents, poor shimming).

Materials

- Solvent: DMSO-
(99.9% D) + 0.03% TMS (Tetramethylsilane).
- Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).
- Instrument: 400 MHz (minimum), 600 MHz (preferred for PEG resolution).

Workflow Diagram (DOT)



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Figure 1: The self-validating NMR acquisition workflow. Note the strict integration check at the "Analyze" step.

Step-by-Step Procedure

- Weighing: Accurately weigh 10–15 mg of Dimethylaniline-PEG4-acid. Why: High concentration improves signal-to-noise for end-group analysis.
- Dissolution: Add 0.6 mL DMSO-
. Vortex until clear. Caution: If the solution is cloudy, filter through glass wool. Particulates ruin field homogeneity.
- Acquisition Parameters:

- Pulse Angle: 30° or 90°.
- Relaxation Delay ():10 seconds. Critical: PEG protons have long relaxation times. Short leads to under-integration of the backbone.
- Scans (): 16 or 32.
- Temperature: 298 K (25°C).
- Processing:
 - Calibrate TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
 - Apply automatic phase and baseline correction.
 - Integration: Set the N,N-dimethyl singlet (~2.95 ppm) to exactly 6.00.

Data Interpretation & Decision Logic

How do you distinguish a "Pure" product from a "Usable" one?

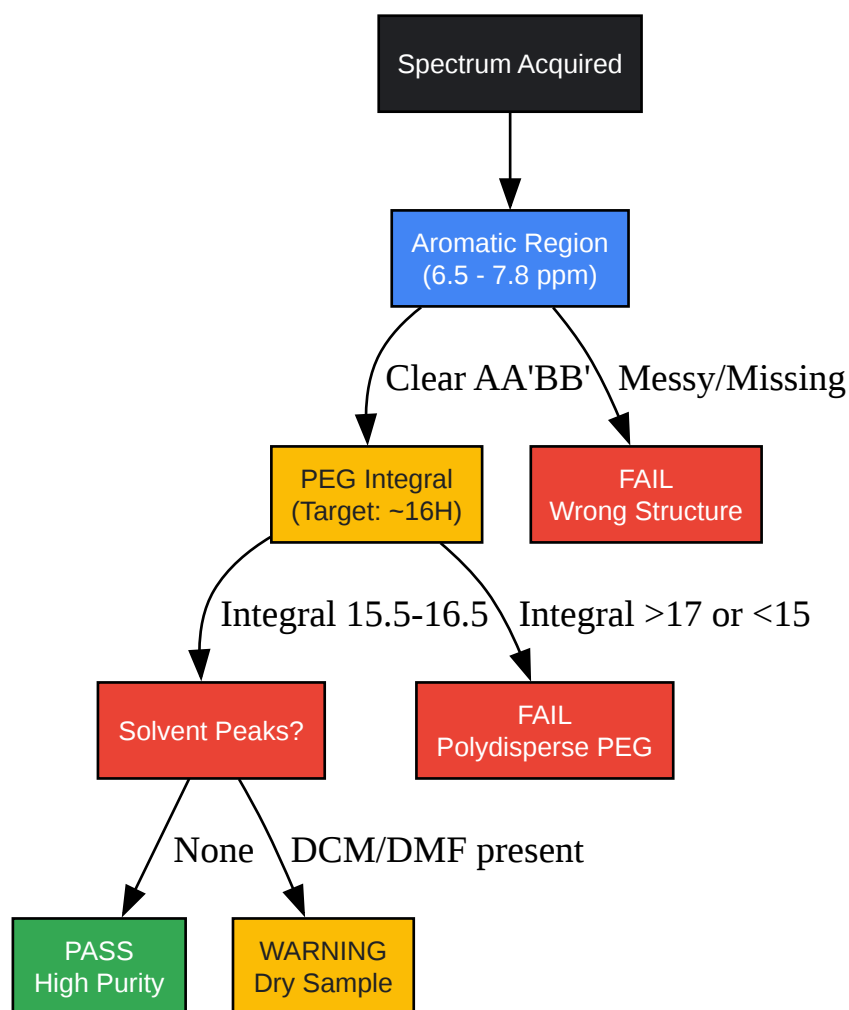
The Purity Calculation

Calculate the PEG Ratio (

):

For PEG4, we expect roughly 16 protons (depending on exact linker chemistry). If the integral is 20, you likely have PEG5 contamination.

Diagnostic Logic Diagram (DOT)



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Figure 2: Decision matrix for spectral analysis. The PEG integral is the primary failure point for this class of compounds.

References

- National Institutes of Health (PubMed). Head-to-Head Comparison of HPLC vs. NMR for Quantitative Analysis. Retrieved from [[Link](#)]
- Chemistry LibreTexts. 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [[Link](#)]

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Sources

- [1. N,4-Dimethylaniline | CAS#:623-08-5 | Chemsrvc \[chemsrc.com\]](#)
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